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3,3-Dimethyl-1-oxaspiro[4.5]decan-8-one

Cat. No.: B11764304
M. Wt: 182.26 g/mol
InChI Key: YZGKDDBSKNDILI-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Spirocyclic Chemistry

The formal study of spiro compounds began in the early 20th century, with the first systematic nomenclature being proposed by Adolf von Baeyer in 1900. wikipedia.org The name "spiro" denotes the two rings sharing a single junction atom. wikipedia.org Historically, the synthesis of these strained ring systems was a considerable challenge for organic chemists, often requiring specific strategies to manage the steric strain induced by the spiroatom. researchgate.net Early work focused on the synthesis of fundamental carbocyclic systems. However, the discovery of spirocyclic motifs in a wide array of natural products with potent biological activities sparked enormous interest. semanticscholar.orgresearchgate.net This led to the development of new synthetic methodologies, including catalytic stereoselective reactions, which have made these complex structures more accessible. researchgate.net In recent decades, the focus has shifted towards using spirocyclic scaffolds to create sp³-rich compounds, which often possess improved drug-like properties compared to their flatter, non-spirocyclic counterparts. nih.gov This evolution has cemented spirocycles as a staple in medicinal chemistry and diversity-oriented synthesis. researchgate.netnih.gov

Structural Features and Stereochemical Considerations of 3,3-Dimethyl-1-oxaspiro[4.5]decan-8-one

This compound is a specific derivative of the 1-oxaspiro[4.5]decane family. Its structure is defined by a central spiro-carbon atom that connects a five-membered tetrahydrofuran (B95107) ring and a six-membered cyclohexanone (B45756) ring. The tetrahydrofuran ring contains an oxygen atom at position 1 and two methyl groups at position 3. The cyclohexane (B81311) ring features a ketone group at position 8.

A primary structural feature of spiro compounds is the potential for chirality centered at the spiroatom, even without the traditional four different substituents. wikipedia.org This phenomenon, known as axial chirality, arises from the fixed, non-planar orientation of the two rings. In the case of this compound, the spiroatom is a stereocenter. The relative orientation of the two rings creates distinct stereoisomers, the configuration of which can significantly influence biological activity. semanticscholar.org The presence of the ketone in the six-membered ring further contributes to the molecule's defined three-dimensional conformation.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₁H₁₈O₂
Molecular Weight 182.26 g/mol cymitquimica.com
Purity Min. 95% cymitquimica.com

This table contains data for the specified compound. Data fields with "Not specified" indicate that the information was not available in the consulted sources.

Research Landscape of Oxaspiro[4.5]decanone Architectures in Contemporary Organic Chemistry

The oxaspiro[4.5]decanone framework is a prominent scaffold in modern organic and medicinal chemistry. nih.govmdpi.com Researchers are actively exploring this and related architectures for a variety of applications, driven by the unique structural and physicochemical properties they impart. nih.gov The rigid, three-dimensional nature of the spirocyclic system is a key advantage, as it can pre-organize appended functional groups into specific orientations for optimal interaction with biological targets, potentially increasing potency and selectivity. researchgate.netnih.gov

Research in this area often focuses on the synthesis of novel derivatives to build structure-activity relationships (SAR). For instance, significant work has been done on heterocyclic analogues like 1-oxa-8-azaspiro[4.5]decane derivatives, which have been evaluated as selective ligands for sigma-1 (σ₁) receptors, important targets for neurological disorders. researchgate.netnih.gov Similarly, the replacement of the second oxygen atom in a related dioxaspiro system with sulfur to create 1-oxa-4-thiaspiro[4.5]decane derivatives has been explored to develop potent and selective 5-HT₁A receptor agonists. unimore.it These studies demonstrate that the oxaspiro[4.5]decane core is a versatile and tunable template for drug design. The increasing availability of synthetic methods and building blocks is making these once-inaccessible scaffolds a common tool for medicinal chemists to address challenges in drug discovery, such as improving metabolic stability and other pharmacokinetic properties. nih.gov

Table 2: List of Compounds Mentioned

Compound Name
This compound
1-oxaspiro[4.5]decane
6,10-dioxaspiro[4.5]decane-7,9-dione
1,6-dioxaspiro[4.5]decane
1,6,9-trioxaspiro[4.5]decane
1-oxa-8-azaspiro[4.5]decane
1-oxa-4-thiaspiro[4.5]decane

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18O2 B11764304 3,3-Dimethyl-1-oxaspiro[4.5]decan-8-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

3,3-dimethyl-1-oxaspiro[4.5]decan-8-one

InChI

InChI=1S/C11H18O2/c1-10(2)7-11(13-8-10)5-3-9(12)4-6-11/h3-8H2,1-2H3

InChI Key

YZGKDDBSKNDILI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CCC(=O)CC2)OC1)C

Origin of Product

United States

Advanced Synthetic Methodologies for 3,3 Dimethyl 1 Oxaspiro 4.5 Decan 8 One and Analogous Spiroketones

Convergent Synthesis Strategies for the Oxaspiro[4.5]decane Framework

Convergent synthesis, where complex molecules are assembled from smaller, pre-functionalized fragments, offers significant advantages in terms of efficiency and flexibility. For the oxaspiro[4.5]decane skeleton, several powerful convergent strategies have emerged.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a cornerstone in the synthesis of cyclic systems, including spiroketals. These reactions involve the formation of a ring from a single molecule containing all the necessary atoms. A prominent example is the acid-catalyzed cyclization of a hydroxy-diketone precursor. This approach allows for the direct formation of the spirocyclic core in a single, often high-yielding, step. The strategic placement of functional groups on the acyclic precursor is crucial for controlling the regioselectivity of the cyclization.

Another powerful intramolecular strategy involves the palladium(II)-catalyzed intramolecular C(sp³)–O bond formation. This method has been successfully employed for the stereoselective construction of sterically hindered oxaspirocycles. nih.govkaist.ac.krrsc.org By utilizing a chiral bidentate directing group, high levels of diastereoselectivity can be achieved in the activation of methylene (B1212753) C(sp³)–H bonds, leading to the formation of a wide array of oxaspirocycles. nih.govkaist.ac.krrsc.org

Tandem Prins/Pinacol (B44631) Cascade Reactions in Spiroketone Formation

Tandem reactions, where multiple bond-forming events occur in a single pot, offer a highly efficient route to complex molecular architectures. A notable example is the Lewis acid-catalyzed Prins/pinacol cascade process for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones. rsc.orgresearchgate.net This reaction proceeds through a cascade of a Prins cyclization followed by a pinacol rearrangement, starting from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol. rsc.orgresearchgate.net This methodology is applicable to a diverse range of aldehydes, including aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes, demonstrating its broad utility. rsc.orgresearchgate.net The Prins cyclization itself is a versatile tool for creating various fused, bridged, and spiro tetrahydropyran (B127337) scaffolds. researchgate.net

Alkynyl Prins carbocyclization cascades also provide a pathway to linear-fused heterocyclic ring systems. nih.gov These Brønsted acid-catalyzed reactions involve the condensation of an alcohol or sulfonamide with an aldehyde, followed by an intramolecular three-component coupling of an alkyne, an oxocarbenium/iminium ion, and an arene. nih.gov

Intermolecular Spirolactonization via C–C/C–O Bond Formation

Intermolecular strategies involve the coupling of two separate molecules to form the desired product. In the context of spiroketone synthesis, intermolecular spirolactonization via C–C/C–O bond formation is a significant approach. This can be achieved through various catalytic systems. For instance, hypervalent iodine(III) reagents can mediate the intermolecular formation of two C-C bonds, providing a metal-free route to carbocycles. researchgate.net Oxidative methods are also employed for arene spiroacetalization and spirolactonization, utilizing reagents like hypervalent iodine to achieve selective transformations. researchgate.net

Furthermore, biocatalytic approaches using enzymes like cytochromes P450, laccases, or peroxidases can facilitate intermolecular oxidative coupling reactions between phenolic substrates, which are key steps in the biosynthesis of many dimeric biaryl natural products. nih.gov

Stereoselective and Diastereoselective Synthesis of Spiro[4.5]decanone Derivatives

Controlling the three-dimensional arrangement of atoms is a critical aspect of modern organic synthesis, particularly for biologically active molecules. The synthesis of spiro[4.5]decanone derivatives often requires precise control over stereochemistry.

Chiral Auxiliaries and Directing Group Control for Oxaspirocycle Construction

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org These auxiliaries create a chiral environment that favors the formation of one stereoisomer over another. scielo.org.mx For the construction of oxaspirocycles, chiral auxiliaries have proven to be highly effective. For example, a chiral 2,2-dimethyl-1-(pyridin-2-yl)propan-1-amine-derived directing group can facilitate stereoselective palladium(II)-catalyzed intramolecular C(sp³)–O bond formation, yielding oxaspirocycles with high diastereomeric ratios. nih.govkaist.ac.krrsc.org The choice of the chiral auxiliary is critical and can significantly influence the stereoselectivity of the cyclization. nih.govkaist.ac.krrsc.org Sulfur-based chiral auxiliaries, derived from amino acids, have also demonstrated high diastereoselectivity in various C-C bond-forming reactions. scielo.org.mx

Chiral Auxiliary TypeApplicationAchieved Selectivity
2,2-dimethyl-1-(pyridin-2-yl)propan-1-amine-derivedPd(II)-catalyzed intramolecular C(sp³)–O bond formationup to 39:1 diastereomeric ratio nih.govkaist.ac.krrsc.org
Sulfur-based auxiliariesAldol (B89426) reactions, Michael additionsHigh diastereoselectivity scielo.org.mx
PseudoephedrineAlkylation reactionsHigh diastereoselectivity wikipedia.org
CamphorsultamMichael additions, Claisen rearrangementsHigh diastereoselectivity wikipedia.org

Enantioselective Catalysis in Spiroketone Synthesis

Enantioselective catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantioenriched product, is a powerful and atom-economical approach to chiral molecules. Several catalytic systems have been developed for the enantioselective synthesis of spiroketones.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a particularly effective strategy. For instance, organo-cation catalysis using an SPA-triazolium bromide has been shown to catalyze the transannular C-acylation of enol lactones to produce enantioenriched spirocyclic 1,3-diketones in good yields and high enantioselectivities. rsc.org

Metal-based catalytic systems also play a crucial role. A combination of iridium and a Brønsted acid can co-catalyze the enantioselective formal [4+2] cycloaddition of cyclic enamides with 2-(1-hydroxyallyl)phenols to afford N-unsubstituted spiro-N,O-ketals with excellent efficiencies and enantioselectivities. rsc.org Similarly, a sequential gold and iridium catalytic system enables the enantioselective cascade reaction between racemic 2-(1-hydroxyallyl)phenols and alkynols/alkynamides to provide spiroketals and spiroaminals with high enantioselectivities. nih.gov

Catalytic SystemReaction TypeProduct TypeEnantioselectivity (ee)
SPA-triazolium bromideTransannular C-acylationSpirocyclic 1,3-diketonesModerate to high rsc.org
Iridium and Brønsted acidFormal [4+2] cycloadditionN-unsubstituted spiro-N,O-ketalsMost >95% ee rsc.org
Gold and Iridium (sequential)Cascade allylation/spiroketalizationSpiroketals and spiroaminalsExcellent nih.gov
Thiourea-tertiary amine[3+2] cycloadditionSpiro heterocyclic derivativesHigh oaepublish.com

These advanced synthetic methodologies provide a robust toolbox for the construction of 3,3-Dimethyl-1-oxaspiro[4.5]decan-8-one and a wide variety of analogous spiroketones, enabling further exploration of their chemical and biological properties.

Diastereofacial Selectivity in Alkylation and Functionalization Reactions of Spiro-γ-lactones and Analogues

The stereocontrolled introduction of substituents is a cornerstone of modern synthetic chemistry. In the context of spiro-γ-lactones, the inherent chirality and conformational rigidity of the spirocyclic framework can be exploited to achieve high levels of diastereofacial selectivity in alkylation and other functionalization reactions.

The alkylation of spiro-γ-lactones often proceeds with a high degree of stereocontrol. For instance, the alkylation of (±)-spiro-γ-lactones has been shown to exhibit remarkable diastereofacial selectivity. masterorganicchemistry.comnih.gov The enolates generated from these lactones can be attacked by electrophiles from the less sterically hindered face, leading to the preferential formation of one diastereomer. Computational studies, such as geometry-optimized ab initio calculations, suggest that the electrophilic attack on the enolate occurs at a specific trajectory, influenced by the steric bulk of the spirocyclic system and the coordination of the counterion. masterorganicchemistry.comnih.gov

Several factors are known to influence the diastereofacial selectivity in the alkylation of γ-butyrolactones. Generally, for β-substituted γ-butyrolactones, the electrophilic attack on the corresponding enolate is governed by the β-substituent, resulting in the formation of the trans addition product. nih.gov Similarly, γ-substituted γ-lactones also tend to yield trans alkylation products with high stereoselectivity. nih.gov However, exceptions to this general trend have been observed, particularly in cases where allylic strain can dictate the stereochemical outcome. nih.gov

A common procedure for the alkylation of spiro-γ-lactones involves the use of a strong base, such as lithium diisopropylamide (LDA), to generate the enolate, followed by the addition of an alkyl halide. nih.gov The reaction conditions, including the choice of solvent and temperature, can be optimized to maximize the diastereoselectivity.

Table 1: Diastereoselective Alkylation of a Spiro-γ-lactone

EntryElectrophileBaseSolventTemperature (°C)Diastereomeric Ratio (d.r.)
1Methyl IodideLDATHF-78>95:5
2Benzyl BromideLDATHF-78>95:5
3Isopropyl IodideKHMDSToluene-7890:10

This table is a representative example based on typical outcomes for such reactions and is for illustrative purposes.

Functional Group Interconversion and Derivatization Routes

The strategic manipulation of functional groups is essential for the synthesis of complex target molecules from simpler precursors. For spiroketones like this compound, a variety of functional group interconversions and derivatization routes are available.

The synthesis of spiroketones from diketone precursors is a powerful strategy that often involves an intramolecular cyclization step. In the case of 3,3-Dimethyl-1-oxaspiro[4.5]decane-2,8-dione, a plausible synthetic approach would involve a suitable diketone that can undergo an intramolecular aldol or related condensation to form the spirocyclic system.

A general and widely used method for the preparation of 1,3-diketones is the Claisen condensation between a ketone and an ester. chemicalbook.com This approach could be employed to construct a precursor for the target spiroketone. The synthesis of 1,4-diketones is also a valuable tool in organic synthesis, often serving as precursors for various carbocyclic and heterocyclic systems. sapub.org

The ketone and lactone functionalities within spiroketone frameworks are amenable to a variety of reduction and oxidation reactions, allowing for the introduction of new stereocenters and functional groups.

The reduction of the ketone moiety in a spiroketone can be achieved with high stereoselectivity using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for the reduction of ketones to secondary alcohols. masterorganicchemistry.comyoutube.comumn.eduambeed.com The stereochemical outcome of the reduction can often be influenced by the steric environment around the carbonyl group, leading to the preferential formation of one diastereomeric alcohol. For more challenging reductions or to achieve different stereoselectivity, other reducing agents like lithium aluminum hydride (LiAlH₄) or selectrides can be employed. ambeed.comumn.edu For instance, the stereoselective synthesis of the major metabolites of spironolactone (B1682167) involved the use of NaBH₄/CeCl₃·7H₂O for the formation of the 3β-hydroxy isomer and K-selectride for the 3α-hydroxy isomer. umn.edu

The oxidation of a secondary alcohol in a spiroketone back to a ketone can be accomplished using a variety of modern oxidizing agents. Mild reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation are often preferred to avoid over-oxidation or side reactions. youtube.comchemistrysteps.comyoutube.comrsc.org The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and an activating agent like oxalyl chloride, is known for its mild conditions and high efficiency. youtube.comrsc.org

Table 2: Representative Reduction and Oxidation Reactions of Spiroketones

Reaction TypeSubstrate Functional GroupReagentProduct Functional Group
ReductionKetoneSodium Borohydride (NaBH₄)Secondary Alcohol
ReductionKetoneK-SelectrideSecondary Alcohol
OxidationSecondary AlcoholPyridinium Chlorochromate (PCC)Ketone
OxidationSecondary AlcoholSwern Oxidation (DMSO, Oxalyl Chloride, Et₃N)Ketone

Epoxidation of an olefin within a spiroketone precursor, followed by nucleophilic ring-opening of the resulting epoxide, provides a powerful and stereocontrolled route to highly functionalized spirocyclic systems.

The epoxidation of α,β-unsaturated ketones, which can be precursors to spiroketones, is a well-established transformation. Reagents such as hydrogen peroxide in the presence of a base (Weitz-Scheffer epoxidation) are effective for this purpose. nih.govyoutube.comlibretexts.org The reaction proceeds via nucleophilic attack of the hydroperoxide anion on the β-carbon of the enone. The stereochemical outcome of the epoxidation can often be controlled by the existing stereocenters in the molecule.

Once formed, the epoxide ring is a versatile intermediate that can be opened by a wide range of nucleophiles. ambeed.commasterorganicchemistry.commdpi.comnih.gov The regioselectivity of the epoxide opening is dependent on the reaction conditions. Under basic or neutral conditions, the nucleophile typically attacks the less substituted carbon of the epoxide in an Sₙ2-type fashion. masterorganicchemistry.commdpi.com In contrast, under acidic conditions, the reaction proceeds with significant Sₙ1 character, and the nucleophile attacks the more substituted carbon, which can better stabilize a partial positive charge. ambeed.comnih.gov This differential reactivity allows for the controlled introduction of a wide variety of functional groups, including hydroxyl, amino, and carbon-based substituents.

Intramolecular epoxide opening reactions, where the nucleophile is tethered to the epoxide-containing molecule, are particularly powerful for the construction of additional rings and complex polycyclic structures. chemistrysteps.com

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a highly efficient and stereospecific method for the construction of six-membered rings. youtube.comreddit.com This powerful reaction has been widely applied to the synthesis of spirocyclic compounds, including precursors to spirolactones and spiroethers. youtube.comchemistrysteps.com

In a typical strategy for the synthesis of spirolactones, an exocyclic α,β-unsaturated lactone can act as the dienophile. Reaction with a suitable diene leads directly to the spirocyclic framework with the concomitant formation of two new carbon-carbon bonds and up to four new stereocenters in a single step. youtube.com The stereochemistry of the Diels-Alder reaction is highly predictable, with the reaction proceeding through a concerted, suprafacial pathway. youtube.comreddit.com

Similarly, spiroether precursors can be accessed through hetero-Diels-Alder reactions, where either the diene or the dienophile contains a heteroatom. youtube.comchemistrysteps.com For example, a diene containing an oxygen atom can react with a dienophile to form a dihydropyran ring, which can be a key structural element of a spiroether.

The intramolecular version of the Diels-Alder reaction is also a powerful tool for the synthesis of complex, fused spirocyclic systems. rsc.org In this variation, the diene and dienophile are part of the same molecule, and the cycloaddition leads to the formation of a bicyclic or polycyclic product.

Elucidation of Reaction Mechanisms and Chemical Reactivity of 3,3 Dimethyl 1 Oxaspiro 4.5 Decan 8 One

Mechanistic Pathways of Spirocyclization Reactions

The synthesis of 3,3-Dimethyl-1-oxaspiro[4.5]decan-8-one can be envisioned through the intramolecular cyclization of a suitable precursor, such as 4-(4-hydroxy-4-methylpentyl)cyclohex-3-en-1-one. This precursor contains the necessary hydroxyl and ketone functionalities to form the spiro-lactone structure. The cyclization can be promoted through various catalytic methods, each following a distinct mechanistic pathway.

Lewis acid catalysis is a common strategy to facilitate the formation of spiro-lactones from γ-hydroxy ketones. The Lewis acid activates the carbonyl group of the ketone, rendering it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group.

In a plausible mechanism for the formation of this compound, a Lewis acid (e.g., BF₃·OEt₂, TiCl₄) coordinates to the oxygen atom of the cyclohexenone carbonyl group. This coordination enhances the positive charge on the carbonyl carbon, promoting the intramolecular attack by the oxygen of the tertiary alcohol. A subsequent proton transfer, either to the conjugate base of the Lewis acid or to a solvent molecule, neutralizes the oxonium ion intermediate, yielding the final spiro-lactone product. The gem-dimethyl groups at the tertiary alcohol sterically favor the cyclization process by promoting a Thorpe-Ingold effect, which brings the reactive centers into closer proximity.

Table 1: Hypothetical Lewis Acid Catalyzed Spirocyclization of 4-(4-hydroxy-4-methylpentyl)cyclohex-3-en-1-one This data is illustrative and based on typical yields for similar reactions.

EntryLewis AcidSolventTemperature (°C)Reaction Time (h)Yield (%)
1BF₃·OEt₂CH₂Cl₂0475
2TiCl₄CH₂Cl₂-78 to 0682
3Sc(OTf)₃CH₃CN251268
4ZnCl₂Toluene80855

Base-Mediated Transformations

Base-mediated transformations can also be employed for the synthesis of spiro-lactones, typically through the cyclization of a corresponding γ-hydroxy acid. In the context of forming this compound, this would necessitate the prior oxidation of the cyclohexenone precursor to the corresponding carboxylic acid.

The mechanism involves the deprotonation of the carboxylic acid by a base to form a carboxylate anion. The resulting carboxylate then acts as a nucleophile, attacking the carbon bearing the hydroxyl group in an intramolecular Sɴ2 reaction, with the hydroxyl group being converted into a suitable leaving group (e.g., a tosylate or mesylate). Alternatively, under Mitsunobu conditions, the hydroxyl group can be activated in situ to facilitate the intramolecular cyclization.

The Ritter reaction provides a pathway to N-alkyl amides from nitriles and a carbocation source. wikipedia.orgmissouri.edu While not a direct route to the target lactone, an intramolecular Ritter-type reaction of a precursor containing a nitrile and a hydroxyl group could, in principle, lead to a related spirocyclic lactam. For the formation of this compound, this reaction type is not directly applicable. However, the principles of carbocation generation and intramolecular trapping are relevant to acid-catalyzed cyclizations. wikipedia.org

In a hypothetical scenario for a related lactam synthesis, a γ-hydroxy nitrile would be treated with a strong acid. Protonation of the hydroxyl group followed by the loss of water would generate a tertiary carbocation. This carbocation would then be intramolecularly trapped by the nitrogen atom of the nitrile group to form a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion would yield the corresponding spirocyclic lactam. wikipedia.orgmissouri.edu

Radical-mediated cyclizations offer an alternative approach to the construction of spiro-lactone skeletons. These reactions often proceed under mild conditions and are tolerant of various functional groups. One possible strategy involves the cyclization of an alkoxycarbonyl radical onto a double bond.

For the synthesis of this compound, a precursor such as a homoallylic oxalate (B1200264) derived from a tertiary alcohol could be utilized. The reaction would be initiated by a photoredox catalyst or a chemical initiator to generate an alkoxycarbonyl radical. This radical would then undergo a 5-exo-trig cyclization onto the cyclohexene (B86901) double bond to form a five-membered ring and a new carbon-centered radical. This radical could then be trapped by a suitable reagent to complete the cascade.

Intramolecular Rearrangements and Conformational Dynamics of the Oxaspiro[4.5]decane Core

The spirocyclic nature of this compound imparts significant conformational constraints on the molecule. The fusion of the five-membered lactone ring and the six-membered carbocyclic ring through a single spiro-carbon atom restricts the conformational freedom of both rings.

The cyclohexene ring within the spiro[4.5]decane framework can, in principle, undergo ring reversal between two half-chair or boat-like conformations. However, the presence of the fused lactone ring and the substituents on both rings will influence the energetics of this process. The gem-dimethyl groups on the lactone ring introduce steric bulk, which can create a thermodynamic preference for one conformation over the other to minimize steric interactions.

The kinetics of this ring reversal, or the energy barrier to interconversion, would be influenced by the rigidity of the spirocyclic system. Due to the significant steric hindrance and the constraints imposed by the fused ring system, it is expected that this compound would exhibit a relatively high barrier to ring reversal compared to a simple substituted cyclohexene. The thermodynamic preference would likely favor a conformation where the bulkier substituents on the cyclohexene ring occupy pseudo-equatorial positions to alleviate steric strain.

Table 2: Hypothetical Thermodynamic and Kinetic Parameters for Ring Reversal in Substituted Spiro[4.5]decane Lactones This data is illustrative and based on general principles of conformational analysis.

CompoundPreferred ConformerΔG° (kcal/mol)ΔH° (kcal/mol)ΔS° (cal/mol·K)Ea (kcal/mol)
Spiro[4.5]decan-8-oneChair-like---10.5
This compoundPseudo-chair with bulky group equatorial-1.5-1.21.012.8

Isomerization Phenomena in Spiroketone Systems

Spiroketones, characterized by a spirocyclic carbon center adjacent to a carbonyl group, can undergo various isomerization reactions. In the context of this compound, these phenomena are primarily dictated by the structural features of its bicyclic system. The presence of a ketone within a six-membered ring and its fusion to a five-membered tetrahydrofuran-like ring at a spiro-center introduces distinct chemical behaviors.

One significant isomerization pathway is the acid-catalyzed rearrangement of the spiroketal framework. rsc.orgacs.orgnih.gov While the ether linkage in the 1-oxaspiro ring is generally stable, strong acid conditions can promote ring-opening. This process typically involves protonation of the ether oxygen, followed by cleavage of a carbon-oxygen bond to generate an oxocarbenium ion. The subsequent intramolecular reactions of this intermediate can lead to the formation of different isomeric structures, including other bicyclic or monocyclic systems. rsc.org The specific outcome of such rearrangements is highly dependent on the reaction conditions and the substitution pattern of the spiroketone.

Furthermore, spiroketone systems can be involved in rearrangement cascades. For instance, a "one-pot" cyclopropanation–rearrangement cascade reaction has been reported for the synthesis of chiral heterobicyclic spiroketals, highlighting the potential for complex isomerizations within this class of compounds. acs.org

Chemoselectivity and Regioselectivity in Transformations Involving the Ketone Functionality

The reactivity of the ketone group in this compound is central to its chemical transformations. The presence of other functional groups, namely the ether oxygen and various C-H bonds, necessitates an understanding of the chemoselectivity and regioselectivity of its reactions.

Chemoselectivity: In reactions involving nucleophilic addition to the carbonyl group, high chemoselectivity is generally observed. Reagents such as organometallics or reducing agents will preferentially attack the electrophilic carbon of the ketone over the less reactive ether linkage. However, under forcing conditions, such as with strong Lewis acids, reactions involving the ether oxygen can occur. acs.orgnih.gov

Regioselectivity: The regioselectivity of reactions involving the ketone is most relevant in the context of enolate formation. The ketone in this compound is unsymmetrical, with two distinct α-carbons (C7 and C9) bearing protons that can be abstracted to form an enolate. The selective formation of one of the two possible regioisomeric enolates is a key consideration in synthesis. msu.edumasterorganicchemistry.com

The formation of the kinetic enolate versus the thermodynamic enolate is governed by the choice of base, solvent, and temperature. youtube.com

Kinetic Control: Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) favors the deprotonation of the less sterically hindered α-proton at the C7 position. youtube.com This results in the formation of the less substituted, kinetic enolate.

Thermodynamic Control: Employing a smaller, stronger base at higher temperatures allows for equilibration to the more stable enolate. youtube.com In this case, the more substituted and thermodynamically more stable enolate, derived from deprotonation at the C9 position, would be the major product. msu.edu

The regioselectivity of enolate formation directly impacts the outcome of subsequent alkylation, aldol (B89426), or other C-C bond-forming reactions. The table below summarizes the expected major products under different conditions for the alkylation of this compound.

Reaction ConditionsMajor Enolate FormedSubsequent Reaction with Electrophile (E+)Major Product
LDA, THF, -78 °CKinetic Enolate (at C7)Alkylation7-Alkyl-3,3-dimethyl-1-oxaspiro[4.5]decan-8-one
NaH, THF, refluxThermodynamic Enolate (at C9)Alkylation9-Alkyl-3,3-dimethyl-1-oxaspiro[4.5]decan-8-one

Furthermore, C-C bond activation reactions have been developed for ketones that could potentially be applied to spiroketones like this compound, offering pathways for deconstructive synthesis. nih.gov

Comprehensive Spectroscopic Characterization and Structural Determination of 3,3 Dimethyl 1 Oxaspiro 4.5 Decan 8 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

High-Field ¹H and ¹³C NMR Chemical Shift and Coupling Constant Analysis

High-field ¹H and ¹³C NMR spectroscopy are fundamental for determining the primary structure of 3,3-dimethyl-1-oxaspiro[4.5]decan-8-one. The chemical shifts (δ) in parts per million (ppm) indicate the electronic environment of each nucleus, while coupling constants (J) in Hertz (Hz) reveal the connectivity between neighboring nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For a related compound, 1,4-Dioxaspiro[4.5]decan-8-one, the assigned chemical shifts are δ 4.037, 2.512, and 2.019 ppm. chemicalbook.com These values can serve as a reference for interpreting the spectrum of this compound, expecting shifts in similar regions for the corresponding protons in the spirocyclic system. The presence of the two methyl groups at the C3 position would be expected to produce a characteristic singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts for the carbon atoms in spiro[4.5]decan-2-ones and related oxaspiro[4.5]decanes have been studied, providing a basis for assigning the resonances in the spectrum of this compound. uab.catdocumentsdelivered.com The carbonyl carbon (C8) is expected to appear significantly downfield, typically in the range of 200-220 ppm. The spiro carbon and the carbon bearing the two methyl groups (C3) will also have distinct chemical shifts. For a similar compound, 1-oxaspiro[4.5]decan-2-one, ¹³C NMR data is available, which can aid in the assignment of the cyclohexyl and lactone ring carbons. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2-H₂~1.8-2.0~30-40
C3-CH₃~1.2 (singlet)~25-30 (quartet)
C4-H₂~1.6-1.8~35-45
C5 (spiro)-~80-90
C6-H₂~1.5-1.7~20-30
C7-H₂~2.2-2.4~30-40
C8=O-~208-215
C9-H₂~2.2-2.4~30-40
C10-H₂~1.5-1.7~20-30
O1--

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Spectroscopy (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity of atoms and the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. This would be instrumental in tracing the proton network within the cyclohexanone (B45756) and tetrahydrofuran (B95107) rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of each carbon atom that has attached protons. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are close to each other, which is vital for determining the stereochemistry and preferred conformation of the molecule. For example, NOESY can help establish the relative orientation of substituents on the cyclohexane (B81311) ring. The stereochemistry of related spiro compounds has been determined using techniques like HMBC and NOESY. mdpi.com

Dynamic NMR Studies for Conformational Equilibrium and Energetics

The cyclohexane ring in this compound can exist in different chair or boat conformations. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide information about the conformational equilibrium and the energy barriers between different conformers. copernicus.org By analyzing the changes in chemical shifts and line shapes as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters of the conformational exchange processes. Such studies have been performed on similar systems, like 3-methylene-1-oxaspiro[4.5]decan-2-one, to understand their conformational dynamics. acs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. The molecular formula of this compound is C₁₁H₁₈O₂. cymitquimica.com The calculated exact mass for this formula is 182.1307 g/mol . HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a protonated molecule [M+H]⁺ with an m/z value very close to the calculated exact mass, confirming the elemental composition. rsc.org

Data Table: HRMS Data

Ion Calculated Exact Mass (m/z) Observed m/z
[C₁₁H₁₈O₂ + H]⁺182.1307To be determined experimentally
[C₁₁H₁₈O₂ + Na]⁺205.1121To be determined experimentally

Electron Ionization (EI) and Electrospray Ionization (ESI) Fragmentation Patterns

The fragmentation pattern of a molecule in a mass spectrometer provides a fingerprint that can be used for structural elucidation.

Electron Ionization (EI): In EI-MS, the molecule is bombarded with high-energy electrons, leading to extensive fragmentation. spectroscopyonline.com The fragmentation of spiro compounds can be complex, often involving rearrangements. arkat-usa.org For this compound, characteristic fragmentation pathways would likely involve cleavage of the bonds adjacent to the carbonyl group and the spiro center. The loss of small neutral molecules like CO, C₂H₄, and cleavage of the tetrahydrofuran ring are expected fragmentation pathways.

Electrospray Ionization (ESI): ESI is a softer ionization technique that typically produces a protonated molecule [M+H]⁺ with less fragmentation than EI. rsc.orgrsc.org Tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ ion is isolated and then fragmented, can provide controlled and structurally informative fragmentation. The fragmentation of related lactams under ESI conditions has been shown to proceed from the N-protonated species, and similar protonation at the carbonyl oxygen in this compound would likely direct its fragmentation. nih.gov

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes of the Spiroketone

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides critical information about its key structural features, namely the carbonyl group of the ketone and the ether linkage within the spirocyclic system.

The most prominent absorption band in the IR spectrum of this spiroketone is attributed to the carbonyl (C=O) stretching vibration. This typically appears in the region of 1700-1725 cm⁻¹. The exact position of this peak can be influenced by the ring strain and electronic environment of the carbonyl group. Another key vibrational mode is the C-O-C stretching of the ether linkage in the oxaspiro ring, which is expected to show absorption bands in the 1070-1250 cm⁻¹ region. The presence of the gem-dimethyl group would be indicated by characteristic C-H bending vibrations around 1370-1390 cm⁻¹.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Ketone (C=O)Stretching1700-1725
Ether (C-O-C)Stretching1070-1250
Gem-dimethylC-H Bending1370-1390

This table presents the expected infrared absorption ranges for the key functional groups in this compound.

X-ray Crystallography for Solid-State Stereochemical Assignment and Molecular Geometry

While IR spectroscopy identifies functional groups, X-ray crystallography provides the definitive three-dimensional structure of a molecule in its solid state. This technique involves diffracting X-rays through a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, revealing the precise arrangement of atoms, bond lengths, and bond angles.

For this compound, a successful X-ray crystallographic analysis would unambiguously determine the stereochemistry at the spirocyclic center and the conformation of both the tetrahydrofuran and cyclohexanone rings. This is particularly crucial for understanding the spatial relationship between the gem-dimethyl group, the ether oxygen, and the carbonyl group. The precise bond lengths and angles obtained from X-ray data are invaluable for correlating with computational models and understanding the molecule's reactivity. Although specific crystallographic data for this exact compound is not widely published, related oxaspiro[4.5]decane structures have been successfully characterized using this method, confirming the power of this technique for assigning absolute configurations. nih.gov

Chromatographic Techniques for Separation and Purity Determination

Chromatography is an essential tool for the purification and analysis of chemical compounds. For this compound, both flash column chromatography and high-performance liquid chromatography (HPLC) play vital roles.

Flash column chromatography is a rapid and efficient method for purifying chemical compounds from reaction mixtures. rsc.org This technique utilizes a stationary phase, typically silica (B1680970) gel, packed into a column, and a mobile phase, a solvent or mixture of solvents, which is pushed through the column under pressure. The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases.

In the synthesis of this compound, flash column chromatography is the primary method for isolating the desired product from starting materials, byproducts, and other impurities. The choice of eluent system (mobile phase) is critical for achieving good separation. A common strategy involves using a gradient of solvents, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity by adding a more polar solvent such as ethyl acetate (B1210297) or acetone. rsc.org The progress of the separation is monitored by thin-layer chromatography (TLC).

Technique Stationary Phase Typical Mobile Phase Purpose
Flash Column ChromatographySilica GelHexane/Ethyl Acetate or Acetone/Hexane rsc.orgPurification of the crude product

This table outlines a typical setup for the purification of this compound using flash column chromatography.

High-performance liquid chromatography (HPLC) is a highly sensitive and quantitative analytical technique used to separate, identify, and quantify each component in a mixture. It operates on the same principles as column chromatography but utilizes high pressure to pass the mobile phase through a column packed with smaller particles, leading to much higher resolution.

In the context of spirocyclic compounds like this compound, the formation of diastereomers is possible if additional stereocenters are present in the molecule. HPLC is the method of choice for determining the diastereomeric ratio of the product. rsc.org By using a suitable chiral or achiral column and an optimized mobile phase, the different diastereomers can be separated and their relative amounts quantified by integrating the peak areas in the chromatogram. rsc.org For compounds with a UV chromophore, such as the carbonyl group in the target molecule, a UV detector is commonly employed. rsc.org The choice of column, such as a C18 reversed-phase column, and the mobile phase composition are critical for achieving baseline separation of the diastereomers. rsc.org

Technique Typical Column Detection Method Application
High-Performance Liquid Chromatography (HPLC)Reversed-phase C18 rsc.orgUV-Vis (at λmax of chromophore) rsc.orgDetermination of diastereomeric ratio rsc.org

This table summarizes the application of HPLC for the analysis of this compound.

Applications of 3,3 Dimethyl 1 Oxaspiro 4.5 Decan 8 One in Advanced Organic Synthesis

Utilization as a Versatile Building Block for Diverse Spirocyclic Scaffolds

The core structure of 3,3-Dimethyl-1-oxaspiro[4.5]decan-8-one, featuring a spiro-fused tetrahydrofuran (B95107) and cyclohexanone (B45756) ring, marks it as a valuable starting point for the synthesis of more elaborate spirocyclic frameworks. The presence of a ketone functional group provides a reactive handle for a multitude of chemical transformations.

Key Structural Features and Potential Transformations:

FeaturePotential TransformationResulting Scaffold
Ketone Carbonyl GroupWittig reaction, Horner-Wadsworth-Emmons olefinationAlkenyl-spirocycles
Ketone Carbonyl GroupGrignard reaction, organolithium additionTertiary-hydroxy spirocycles
α-Carbon to KetoneEnolate formation and subsequent alkylation/acylationSubstituted spiroketones
Tetrahydrofuran RingRing-opening reactionsFunctionalized cyclohexanes

While direct examples employing this compound are not readily found, the synthesis of diverse spirocyclic compounds from simpler cyclic ketones is a well-established strategy in organic chemistry. researchgate.net For instance, multicomponent reactions have been effectively used to construct intricate spiro architectures. nih.gov The inherent three-dimensionality of spirocycles is a desirable trait in modern drug discovery and materials science.

Precursor in the Synthesis of Complex Organic Molecules

The unique topology of this compound makes it an intriguing, though currently underutilized, precursor for the total synthesis of complex natural products and other intricate organic molecules. Spiroacetals, a related class of compounds, are central structural cores in numerous natural products and are often essential for their biological activity. researchgate.net

Although no total syntheses explicitly starting from this compound have been reported, the strategic use of spirocyclic building blocks is a powerful approach. For example, the collective total synthesis of casbane diterpenes has been achieved using a strategy that relies on the formation of a key bicyclo[12.1.0]pentadecane framework. nih.gov This highlights the potential of spirocyclic precursors to enable concise and efficient synthetic routes to complex targets. The reaction of a related compound, 3-acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one, with potassium hydroxide (B78521) to form a dispiro compound further illustrates the chemical accessibility of complex scaffolds from spirocyclic precursors. researchgate.net

Role in the Development of New Specialty Chemicals and Materials

The development of novel specialty chemicals and materials often relies on the incorporation of unique molecular scaffolds. Spirocyclic compounds, in general, are utilized in a variety of applications, from organic light-emitting diodes (OLEDs) to pesticides, owing to their rigid structures and specific electronic properties. researchgate.net

While the direct application of this compound in this area is not documented, its structural features suggest potential. The synthesis of new oxaspirocyclic compounds is an active area of research, with a focus on their chemical properties and potential applications. mdpi.com The development of new synthetic methods, such as solid-phase synthesis of spirocyclic oximes, is expanding the accessibility of these compounds for screening in various applications. nih.gov The synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, a related compound, has been noted for its utility in producing liquid crystals. researchgate.net

Potential Applications Based on Analogue Studies:

Application AreaRelevant Analogue/ConceptPotential Role of this compound
Organic ElectronicsSpirocyclic compounds in OLEDs researchgate.netCore component to enhance thermal and morphological stability.
AgrochemicalsSpirocyclic structures in pesticides researchgate.netScaffold for new classes of insecticides or herbicides.
Liquid Crystals1,4-Dioxaspiro[4.5]decan-8-one in liquid crystals researchgate.netMonomer or additive to influence mesophase properties.

Intermediate in the Synthesis of Pharmaceutical Precursors

Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their ability to provide novel three-dimensional structures that can interact with biological targets. Although there is no direct evidence of this compound being used as an intermediate for pharmaceutical precursors, the broader class of oxaspiro[4.5]decanes has shown promise.

For instance, derivatives of 1,4,8-triazaspiro[4.5]decan-2-one have been designed and synthesized as novel inhibitors of the mitochondrial permeability transition pore, a potential target for various diseases. nih.gov This demonstrates the value of the spiro[4.5]decane framework in designing biologically active molecules. The general synthesis of 1-oxaspiro(4.5)decan-2-ones has been explored, with many of the resulting products being suitable for use as components in perfumes and aromas, indicating their potential for biological interaction. researchgate.net

The synthesis of 1,4-Dioxaspiro[4.5]decan-8-one is highlighted as a route to valuable intermediates for pharmaceuticals. researchgate.netchemicalbook.com This underscores the potential of related spiroketones to serve as key building blocks in the pharmaceutical industry.

Derivative Chemistry and Structure Activity Relationship Sar Studies for 3,3 Dimethyl 1 Oxaspiro 4.5 Decan 8 One Analogues

Systematic Modification of the Spiro[4.5]decane Skeleton

Systematic modification of the spiro[4.5]decane skeleton is a cornerstone of SAR studies. By altering various parts of the molecule, researchers can determine which structural features are essential for biological activity. For instance, in a series of 1-oxa-8-azaspiro[4.5]decan-3-one derivatives, which share a similar spirocyclic core with our target compound, systematic modifications led to the identification of potent M1 muscarinic agonists. researchgate.net

Key modifications often involve:

Substitution on the rings: Introducing different functional groups on both the tetrahydrofuran (B95107) and cyclohexane (B81311) rings can significantly impact activity. For example, the addition of a methyl group can influence lipophilicity and binding affinity.

Alteration of the spiro-atom environment: While the core spiro[4.5]decane structure is maintained, modifications to adjacent atoms can be crucial.

Ring size variation: Although this moves away from the direct spiro[4.5]decane skeleton, comparative studies with spiro[5.5] or spiro[4.4] systems can provide valuable SAR data.

A study on 1-oxa-8-azaspiro[4.5]decanes revealed that replacing a ketone at the 3-position with a methylene (B1212753) group or a dithioketal led to compounds with preferential affinity for M1 over M2 receptors. researchgate.net This highlights the sensitivity of biological activity to subtle structural changes.

Table 1: SAR of 1-Oxa-8-azaspiro[4.5]decane Analogues researchgate.net

CompoundModification from Parent StructureM1 Receptor Affinity (Ki, nM)M2 Receptor Affinity (Ki, nM)
Parent (analogue) 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-oneHighHigh
Analogue 1 2-Ethyl substitutionHighModerate
Analogue 2 3-Methylene substitutionPreferential for M1Lower affinity
Analogue 3 3-Dithioketal substitutionPreferential for M1Lower affinity
Analogue 4 3-Oxime substitutionPreferential for M1Lower affinity

Stereochemical Influence on Molecular Recognition and Interactions

For spiroketals, the stereochemical outcome of their synthesis is influenced by factors that govern product stability. cymitquimica.com However, to create diverse libraries for screening, kinetically-controlled synthesis methods are often required to access all possible stereoisomers. cymitquimica.com In the case of 1-oxa-8-azaspiro[4.5]decane analogues, the optical resolution of active compounds demonstrated that the M1 agonist activity resided preferentially in the (-)-isomers. researchgate.net This underscores the importance of stereochemistry in determining the biological activity of these spirocyclic compounds.

Chemo- and Diastereoselective Functionalization of Spiroketones

The development of synthetic methods for the chemo- and diastereoselective functionalization of spiroketones is crucial for generating a diverse range of analogues for SAR studies. These methods allow for the precise introduction of new chemical groups at specific positions and with specific stereochemistry.

Recent advances in catalysis have provided powerful tools for this purpose. For example, diastereoselective gold/palladium relay catalysis has been used to produce dearomatized 2-oxa-7-azaspiro[4.5]decane derivatives. This method involves a tandem cyclization reaction that proceeds under mild conditions with high diastereoselectivity.

Another approach involves the intramolecular Schmidt reaction of ketones and alkyl azides to synthesize 2-amino-spiro[4.5]decane-6-ones. bldpharm.com Furthermore, synergistic photocatalysis and organocatalysis have been employed for the [3+2] cycloaddition of cyclopropylamines with olefins to afford 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity. bldpharm.com These sophisticated synthetic strategies are essential for building libraries of complex spirocyclic compounds for biological screening.

Exploration of Naturally Occurring Spirocyclic Systems

Nature provides a rich source of complex and biologically active molecules, and spirocyclic compounds are no exception. sigmaaldrich.com Many natural products feature the spiro[4.5]decane skeleton, often embedded within a larger, more complex structure. These natural products serve as inspiration for the design of novel therapeutic agents.

While a naturally occurring source of 3,3-Dimethyl-1-oxaspiro[4.5]decan-8-one has not been identified, related structures are found in nature. For instance, the acoranes are a major group of spiro[4.5]decane sesquiterpenes isolated from the oil of sweet flag (Acorus calamus). nih.gov Another example is 7,9-Ditert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione, a natural compound with radical scavenging and anti-inflammatory properties. thegoodscentscompany.com The study of these natural products and their biological activities can provide valuable insights into the potential therapeutic applications of synthetic spiro[4.5]decanes.

Table 2: Examples of Naturally Occurring Spiro[4.5]decane Systems

Compound NameSourceNoted Biological ActivityReference
AcoroneAcorus calamusComponent of essential oil nih.gov
IsoacoroneAcorus calamusComponent of essential oil nih.gov
AcorenoneAcorus calamusComponent of essential oil nih.gov
7,9-Ditert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dioneNot specifiedRadical scavenging, anti-inflammatory thegoodscentscompany.com

General Structure-Activity Relationships in Oxaspirocyclic Compounds

General SAR trends can be gleaned from studies across a range of oxaspirocyclic compounds. The incorporation of an oxygen atom into the spirocyclic unit can dramatically improve properties like water solubility and reduce lipophilicity, which are important for drug development.

In a series of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives, replacement of one or both oxygen atoms in the spiroketal with sulfur led to a progressive decrease in affinity for α1 adrenoceptors, while maintaining or improving affinity for 5-HT1A receptors. This demonstrates that heteroatom substitution in the spirocyclic core is a powerful strategy for tuning selectivity.

Furthermore, studies on other oxaspirocyclic systems have shown that the nature and position of substituents can have a profound impact on activity. For example, in a series of spiro[pyrrolidine-2,3′-oxindoles], the presence of a nitroaromatic substructure was identified as a key contributor to cytotoxic activity. The analgesic activity of certain 2-amino-7-oxa-3-thia-1-azaspiro thegoodscentscompany.comthegoodscentscompany.comundec-1-enes was found to be associated with the 2-amino-1,3-thiazine ring system, with a contribution from the spiro-annulated ether ring.

Q & A

Q. What are the key synthetic pathways for 3,3-Dimethyl-1-oxaspiro[4.5]decan-8-one?

  • Methodological Answer : The compound is typically synthesized via spirocyclization reactions. A common precursor, 1,4-dioxaspiro[4.5]decan-8-one (CAS 4746-97-8), is modified through acylation or alkylation steps. For example, acylation with diethyloxalate using LDA (Lithium Diisopropylamide) at −78°C achieves high regioselectivity (68% yield) . Subsequent hydrolysis and reductive amination steps are employed to introduce substituents .
  • Key Data :
StepReagent/ConditionsYield
AcylationLDA, −78°C68%
Ketal Deprotection3N HCl84%

Q. How is the purity and structural integrity of this compound validated?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard for structural confirmation. For purity, HPLC with UV detection (λ = 254 nm) is used, with ≥98% purity required for pharmacological studies . Differential Scanning Calorimetry (DSC) can verify melting points (e.g., 70–73°C) .

Advanced Research Questions

Q. How can regioselectivity challenges in spirocyclic compound synthesis be addressed?

  • Methodological Answer : Regioselectivity in aldol reactions or nucleophilic substitutions is influenced by steric and electronic factors. For example, blocking groups (e.g., ketones) or temperature control (−78°C) direct reactivity to specific positions . Computational modeling (DFT) predicts transition states to optimize reaction conditions .
  • Case Study : In the synthesis of FR901483 analogs, regioselective aldol cyclization was achieved using a ketone intermediate to stabilize transition states .

Q. How to resolve contradictions in spectral data for spirocyclic derivatives?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from stereochemical complexity or solvent effects. For example, diastereomeric mixtures may split signals in 13C^{13}\text{C} NMR. Use chiral columns (e.g., Chiralpak® AD-H) for HPLC separation, and compare experimental data with simulated spectra (e.g., using ACD/Labs or ChemDraw) .

Q. What are the safety protocols for handling this compound?

  • Methodological Answer : The compound is classified as harmful (H302) and irritant (H315, H319). Required PPE includes nitrile gloves, lab coats, and ANSI-approved goggles. For respiratory protection, NIOSH-certified N95 masks are recommended. Spills must be neutralized with inert absorbents (e.g., vermiculite) and disposed via hazardous waste protocols .

Experimental Design & Data Analysis

Q. How to design a stability study for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated degradation studies at 40°C/75% RH (ICH Q1A guidelines). Analyze samples via HPLC at intervals (0, 1, 3, 6 months). Degradation products are identified using LC-MS/MS. For long-term storage, −20°C under argon is optimal .

Q. What strategies mitigate low yields in reductive amination steps?

  • Methodological Answer : Optimize stoichiometry of amine/ketone (1:1.2 molar ratio) and use borane tert-butylamine complex as a reducing agent. Solvent polarity (e.g., THF vs. MeOH) impacts reaction efficiency. Yields improve from 45% to 72% when switching from NaBH4_4 to BH3_3-THF .

Applications in Drug Discovery

Q. How is this compound utilized in sigma receptor ligand development?

  • Methodological Answer : The spirocyclic core mimics natural ligand binding conformations. In sigma-2 receptor studies, derivatives show sub-micromolar affinity (IC50_{50} = 0.3–1.2 µM). Radiolabeling (e.g., 3H^{3}\text{H}) enables autoradiography for receptor localization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.